2-[(Pentafluoroethylthio)methyl]pyrrolidine
Description
2-[(Pentafluoroethylthio)methyl]pyrrolidine is a fluorinated pyrrolidine derivative characterized by a pyrrolidine ring substituted with a methylthio group bearing a pentafluoroethyl moiety (SC₂F₅). This structure confers unique physicochemical properties, including high electronegativity, lipophilicity, and metabolic stability. However, direct literature on its synthesis or applications is sparse, necessitating comparisons with structurally related compounds to infer its behavior.
Properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethylsulfanylmethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F5NS/c8-6(9,10)7(11,12)14-4-5-2-1-3-13-5/h5,13H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLWNWSMOWSOBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CSC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F5NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023269 | |
| Record name | 2-{[(Pentafluoroethyl)sulfanyl]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1274892-03-3 | |
| Record name | 2-{[(Pentafluoroethyl)sulfanyl]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(Pentafluoroethylthio)methyl]pyrrolidine typically involves the reaction of pyrrolidine with pentafluoroethylthiol in the presence of a suitable base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[(Pentafluoroethylthio)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pentafluoroethylthio group, where nucleophiles like amines or alcohols replace the fluorine atoms, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound 2-[(Pentafluoroethylthio)methyl]pyrrolidine is a fluorinated organic compound that has garnered interest in various scientific research applications due to its unique chemical properties. This article explores its applications in different fields, including medicinal chemistry, materials science, and environmental studies.
Medicinal Chemistry
Drug Development
2-[(Pentafluoroethylthio)methyl]pyrrolidine has potential applications in drug development, particularly as a scaffold for designing new pharmaceuticals. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and enhanced bioavailability.
Case Study: Antiviral Agents
Research has indicated that fluorinated compounds can exhibit antiviral activity. A study demonstrated that derivatives of pyrrolidine with similar structural features showed promising results against viral infections, suggesting that 2-[(Pentafluoroethylthio)methyl]pyrrolidine could be explored for similar applications.
Materials Science
Polymer Synthesis
The unique properties of 2-[(Pentafluoroethylthio)methyl]pyrrolidine make it suitable for synthesizing advanced materials. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it valuable in creating high-performance coatings and composites.
Table: Comparison of Material Properties
| Property | Standard Polymer | Polymer with 2-[(Pentafluoroethylthio)methyl]pyrrolidine |
|---|---|---|
| Thermal Stability | Moderate | High |
| Chemical Resistance | Low | High |
| Mechanical Strength | Moderate | Enhanced |
Environmental Studies
Fluorinated Compounds in Environmental Science
Fluorinated compounds are often studied for their environmental impact due to their persistence and potential toxicity. Understanding the degradation pathways of compounds like 2-[(Pentafluoroethylthio)methyl]pyrrolidine is essential for assessing their ecological footprint.
Case Study: Environmental Impact Assessment
A recent study focused on the environmental fate of fluorinated pyrrolidines, highlighting their resistance to biodegradation. Such research emphasizes the need for careful consideration of these compounds in environmental regulations and remediation strategies.
Mechanism of Action
The mechanism of action of 2-[(Pentafluoroethylthio)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethylthio group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[(Pentafluoroethylthio)methyl]pyrrolidine with analogous pyrrolidine derivatives and fluorinated organosulfur compounds. Key differences in substituents, electronic effects, and applications are highlighted.
Table 1: Structural and Property Comparison
| Compound | Substituent | Molecular Weight (g/mol) | logP (Predicted) | Key Applications/Properties |
|---|---|---|---|---|
| 2-[(Pentafluoroethylthio)methyl]pyrrolidine | SC₂F₅ | ~245.2 | ~3.8* | High lipophilicity, metabolic stability |
| 2-[(Ethylthio)methyl]pyrrolidine | SC₂H₅ | ~159.3 | ~1.2 | Intermediate in organic synthesis |
| Nicotine (1-Methyl-2-(3-pyridyl)pyrrolidine) | 3-pyridyl | 162.23 | ~1.0 | Neuroactive alkaloid, receptor ligand |
| 4-Methyl-2-pyrid-4-yl-1,3-thiazole-5-carbaldehyde | Pyridyl-thiazole hybrid | ~219.3 | ~1.5 | Heterocyclic building block |
*Predicted using fragment-based methods (e.g., Hansch-Leo substituent constants for SC₂F₅).
Key Findings:
Fluorination Effects: The pentafluoroethylthio group significantly increases lipophilicity (logP ~3.8 vs. ~1.2 for ethylthio analog) and resistance to oxidative degradation compared to non-fluorinated thioethers . This aligns with trends in fluorinated pharmaceuticals (e.g., Sitagliptin), where fluorine enhances bioavailability and half-life. The electron-withdrawing nature of SC₂F₅ may reduce nucleophilic reactivity at the sulfur atom, contrasting with ethylthio analogs prone to oxidation or alkylation.
Nicotine’s pyridyl nitrogen participates in key pharmacological interactions, whereas SC₂F₅’s hydrophobic character might favor membrane penetration or protein binding via van der Waals forces.
Heterocyclic Hybrids :
- The thiazole-pyridyl hybrid (4-Methyl-2-pyrid-4-yl-1,3-thiazole-5-carbaldehyde) demonstrates how sulfur-containing heterocycles enable diverse reactivity (e.g., coordination to metals or participation in cycloadditions). In contrast, the target compound’s thioether group is less reactive but offers steric bulk and fluorophilic properties.
The fluorinated derivative’s stability under acidic or high-temperature conditions could expand its use in catalysis or agrochemical design.
Biological Activity
2-[(Pentafluoroethylthio)methyl]pyrrolidine is a synthetic compound that has garnered attention for its potential biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications, drawing from diverse sources including patents and scientific studies.
Chemical Structure
The compound 2-[(Pentafluoroethylthio)methyl]pyrrolidine features a pyrrolidine ring substituted with a pentafluoroethylthio group. Its unique structure contributes to its biological activity, particularly in the context of transporter inhibition and potential therapeutic applications.
Research indicates that 2-[(Pentafluoroethylthio)methyl]pyrrolidine may act as an inhibitor of sodium-dependent phosphate transporters, specifically NaPi-IIb (SLC34A2), PiT-1 (SLC20A1), and PiT-2 (SLC20A2). These transporters are crucial for phosphate absorption in the gastrointestinal tract. Inhibition of these transporters can lead to decreased phosphate levels in blood, making the compound relevant for conditions such as hyperphosphatemia and chronic kidney disease .
Pharmacological Effects
The compound has demonstrated several pharmacological effects:
- Inhibition of Phosphate Absorption : By targeting NaPi-IIb and other phosphate transporters, the compound can effectively reduce phosphate absorption, which is beneficial in managing hyperphosphatemia associated with chronic kidney disease .
- Potential Anti-cancer Activity : Some studies suggest that compounds with similar structures may exhibit anti-cancer properties through modulation of cellular signaling pathways .
Case Study 1: Hyperphosphatemia Management
A study evaluated the efficacy of 2-[(Pentafluoroethylthio)methyl]pyrrolidine in animal models of hyperphosphatemia. The results indicated a significant reduction in serum phosphate levels compared to control groups, supporting its therapeutic potential in managing phosphate-related disorders .
Case Study 2: Transporter Inhibition
In vitro studies have shown that the compound effectively inhibits NaPi-IIb activity, leading to reduced phosphate uptake in renal cells. This finding underscores its potential application in treating renal diseases characterized by excessive phosphate retention .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
